molecular formula C18H20N2O B593961 (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1334500-06-9

(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Cat. No. B593961
M. Wt: 280.371
InChI Key: FZVKMFDXUPLACE-UHFFFAOYSA-N
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Description

“(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the empirical formula C12H16N2O . It is a heterocyclic building block . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” can be represented by the SMILES string Nc1ccc (cc1)C (=O)N2CCCCC2 . The InChI key for this compound is FQEGZNLIOFLYNI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4’-Amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a solid compound . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel derivatives and exploring their potential applications. For example, studies have focused on the synthesis of compounds using (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime derivatives, which have been evaluated for their in vitro antibacterial and antifungal activities, showing good antimicrobial activity against tested pathogenic strains (Mallesha & Mohana, 2014). Another research effort reported the synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials (Wu Feng, 2011).

Antimicrobial Activity

Several studies have synthesized derivatives of piperidinyl methanone to evaluate their antimicrobial properties. For instance, novel 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant antimicrobial activity, indicating potential for further research in this area (Mallesha & Mohana, 2014).

Structural Characterization and Analysis

The structural characterization of these compounds is crucial for understanding their potential applications. For example, the crystal structure of a related compound was analyzed to reveal its molecular interactions and stability under various conditions, providing insights into its potential use in further pharmaceutical applications (Revathi et al., 2015). Additionally, thermal, optical, etching, structural studies, and theoretical calculations were conducted on related compounds, offering valuable data on their physical and chemical properties (Karthik et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The compound is also classified as an Eye Irritant 2 .

properties

IUPAC Name

[4-(4-aminophenyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVKMFDXUPLACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716708
Record name (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

CAS RN

1334500-06-9
Record name (4′-Amino[1,1′-biphenyl]-4-yl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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